molecular formula C46H32MnN4O2 B1419036 Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide CAS No. 58356-65-3

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

Cat. No. B1419036
CAS RN: 58356-65-3
M. Wt: 727.7 g/mol
InChI Key: UFMFSWMECMUSKE-UHFFFAOYSA-N
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Description

Acetic acid, manganese(2+), and 5,10,15,20-tetraphenylporphyrin-22,24-diide (TPP-2) are important components of the chemical synthesis process. Acetic acid is a colorless liquid with a pungent odor and sour taste that is used in a variety of applications, including food preservation and pharmaceuticals. Manganese(2+) is a naturally occurring ion and is used in a variety of industrial processes, such as steel production and water treatment. TPP-2 is a porphyrin derivative that is used in a variety of scientific research applications and is known for its high solubility in aqueous solutions.

Scientific Research Applications

Subheading

Oxidation of HydrocarbonsA study by Leduc et al. (1988) describes a biomimetic electrochemical system that uses manganese tetraphenylporphyrin chloride, imidazole, and acetic acid for the activation of dioxygen and oxidation of hydrocarbons. The system successfully epoxidizes alkenes and oxidizes alkanes into alcohols and ketones.

Spectroscopic and AFM Characterization of Manganese Porphyrins

Subheading

Optoelectronic and Surface PropertiesThe work by Fagadar-Cosma et al. (2009) focuses on manganese complexes of tetraphenylporphyrin and their hybrid silica nanomaterials. These materials exhibit bathochromic and hyperchromic effects, orientation of aggregates on surfaces as shown by AFM images, and potential applications in medicine, sensor formulation, and environmental-friendly catalysts for photodegradation of organic compounds.

Biomimetic Decarboxylation of Carboxylic Acids

Subheading

Catalytic DecarboxylationGholamreza and Roxana (2008) conducted a study on the use of manganese(III) meso-tetraphenylporphyrin acetate as a catalyst for the oxidative decarboxylation of carboxylic acids. This method, employing biologically relevant manganese porphyrins, demonstrates efficient carbonyl product formation and highlights the catalyst's selectivity and benign nature (Gholamreza & Roxana, 2008).

Organized Monolayer Films as Supported Oxidation Catalysts

Subheading

Monolayer Films for CatalysisA study by Benitez et al. (2002) explored the preparation of organized monolayer films of manganese tetraphenylporphyrin as supported oxidation catalysts. These films demonstrated enhanced activity in organic oxidations, providing insights into the design of supported molecular catalyst systems.

REDOX and Selective Oxidation Properties

Subheading

Catalytic Oxidation ActivitySaikia and Srinivas (2009) investigated manganese complexes of tetraphenylporphyrin grafted on SBA-15 with different functional groups. The study revealed that the acido-basic properties of the support influenced the oxidation state, redox behavior, and selective oxidation properties of the Mn complexes, offering insights into regio-, stereo-, and chemoselective oxidation (Saikia & Srinivas, 2009).

properties

IUPAC Name

acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMFSWMECMUSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32MnN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 2
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 3
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 4
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 5
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide
Reactant of Route 6
Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

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